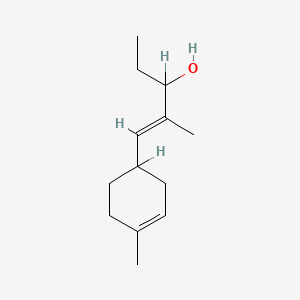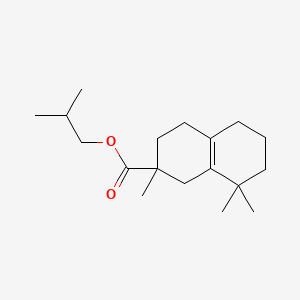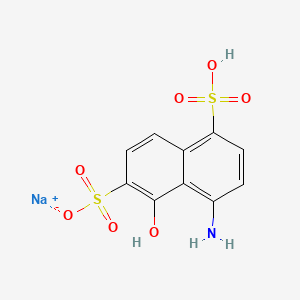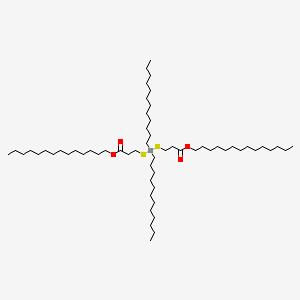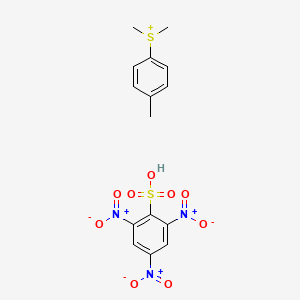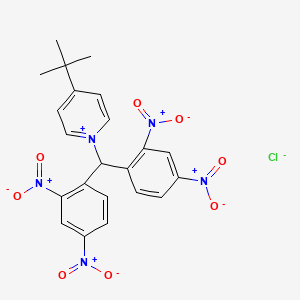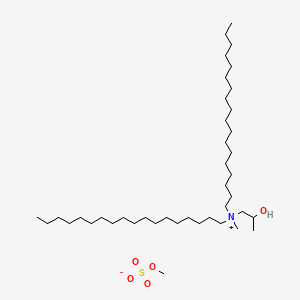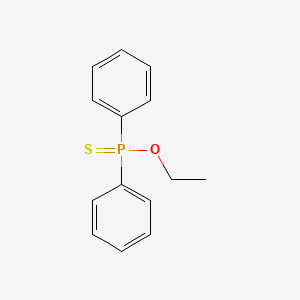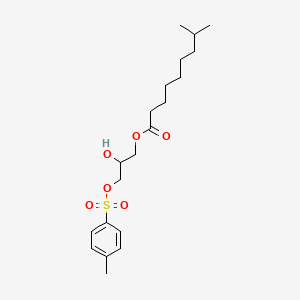
2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate is a chemical compound with the molecular formula C20H32O6S. It is known for its unique structure, which includes a hydroxy group, a sulphonyl group, and a tert-decanoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate typically involves the reaction of 2,3-epoxypropyl neodecanoate with toluene-4-sulfonic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulphonyl group can be reduced to form sulfides.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Sulfides.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulphonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(((4-chlorophenyl)sulphonyl)oxy)propyl tert-decanoate
- 2-Hydroxy-3-(((4-nitrophenyl)sulphonyl)oxy)propyl tert-decanoate
Uniqueness
2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
CAS No. |
94279-09-1 |
|---|---|
Molecular Formula |
C20H32O6S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[2-hydroxy-3-(4-methylphenyl)sulfonyloxypropyl] 8-methylnonanoate |
InChI |
InChI=1S/C20H32O6S/c1-16(2)8-6-4-5-7-9-20(22)25-14-18(21)15-26-27(23,24)19-12-10-17(3)11-13-19/h10-13,16,18,21H,4-9,14-15H2,1-3H3 |
InChI Key |
ATLRTMUZLLTCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)CCCCCCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


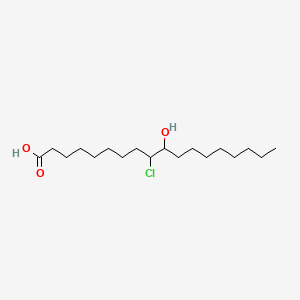
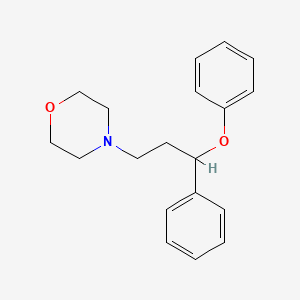
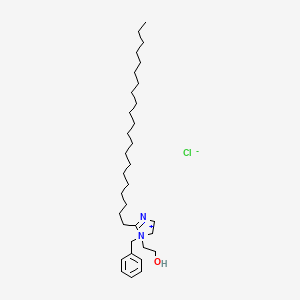
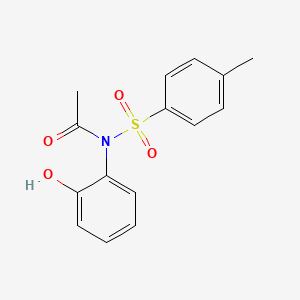
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
